molecular formula C16H10ClN3S B2531185 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene CAS No. 1334491-17-6

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene

Cat. No.: B2531185
CAS No.: 1334491-17-6
M. Wt: 311.79
InChI Key: IPWSVMREKAVPAN-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene is a heterocyclic compound that belongs to the fluorene derivatives family These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-4-phenylthiazole with chloroamine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene stands out due to its unique combination of nitrogen, sulfur, and chlorine atoms within its structure

Properties

IUPAC Name

6-chloro-11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)20-9)15(17)19-8-18-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSVMREKAVPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC=N3)Cl)SC2=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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